molecular formula C20H27N3O4S B1190886 5,5-dimethyl-1,2,3-cyclohexanetrione 2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}hydrazone)

5,5-dimethyl-1,2,3-cyclohexanetrione 2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}hydrazone)

Cat. No.: B1190886
M. Wt: 405.5g/mol
InChI Key: JUGXCTQGVJOHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the dimethyl groups and the sulfonylphenylamino moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione shares similarities with other sulfonylphenylamino compounds, such as:
    • 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione
    • 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione

Uniqueness

The uniqueness of 5,5-Dimethyl-2-[({4-[(4-methylpiperidyl)sulfonyl]phenyl}amino)azamethylene]cyclohexane-1,3-dione lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]diazenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C20H27N3O4S/c1-14-8-10-23(11-9-14)28(26,27)16-6-4-15(5-7-16)21-22-19-17(24)12-20(2,3)13-18(19)25/h4-7,14,24H,8-13H2,1-3H3

InChI Key

JUGXCTQGVJOHTK-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(CC(CC3=O)(C)C)O

Origin of Product

United States

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